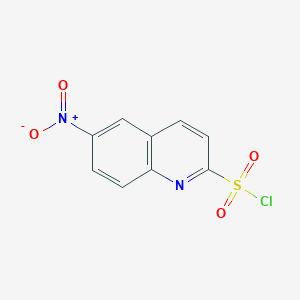
6-Nitroquinoline-2-sulfonylchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Nitroquinoline-2-sulfonylchloride: is a chemical compound that belongs to the class of quinoline derivatives. It is characterized by the presence of a nitro group at the 6th position and a sulfonyl chloride group at the 2nd position of the quinoline ring. This compound is of significant interest due to its versatile applications in organic synthesis and its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroquinoline-2-sulfonylchloride typically involves the nitration of quinoline followed by sulfonylation. One common method includes the following steps:
Nitration: Quinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6th position.
Sulfonylation: The nitrated quinoline is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 2nd position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as continuous flow reactors to ensure consistent product quality.
化学反应分析
Types of Reactions: 6-Nitroquinoline-2-sulfonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonyl thiol derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and sulfonyl chloride groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid formed.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, although these reactions are less frequently applied to this compound.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonyl Thiol Derivatives: Formed by the reaction with thiols.
Aminoquinoline Derivatives: Formed by the reduction of the nitro group.
科学研究应用
Chemistry: 6-Nitroquinoline-2-sulfonylchloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its derivatives are studied for their ability to interact with biological targets such as enzymes and receptors.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in the production of complex organic molecules.
作用机制
The mechanism of action of 6-Nitroquinoline-2-sulfonylchloride is primarily related to its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The nitro group can also participate in redox reactions, contributing to the compound’s biological activity.
相似化合物的比较
Quinoline-2-sulfonylchloride: Lacks the nitro group, making it less reactive in certain nucleophilic substitution reactions.
6-Nitroquinoline: Lacks the sulfonyl chloride group, limiting its use in forming sulfonamide and sulfonate ester derivatives.
2-Chloroquinoline: Lacks both the nitro and sulfonyl chloride groups, resulting in different reactivity and applications.
Uniqueness: 6-Nitroquinoline-2-sulfonylchloride is unique due to the presence of both the nitro and sulfonyl chloride groups, which confer distinct reactivity and versatility in organic synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
属性
分子式 |
C9H5ClN2O4S |
|---|---|
分子量 |
272.67 g/mol |
IUPAC 名称 |
6-nitroquinoline-2-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClN2O4S/c10-17(15,16)9-4-1-6-5-7(12(13)14)2-3-8(6)11-9/h1-5H |
InChI 键 |
FIRYQIYASUEHAY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=N2)S(=O)(=O)Cl)C=C1[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


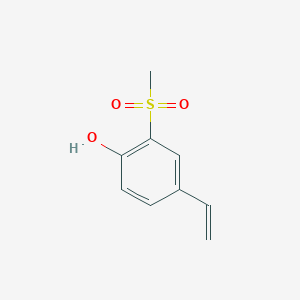
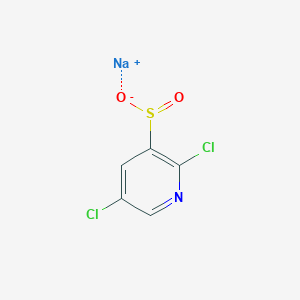
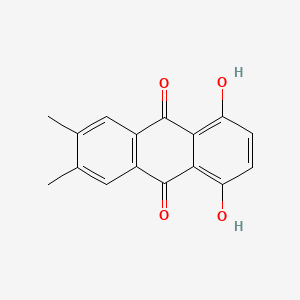
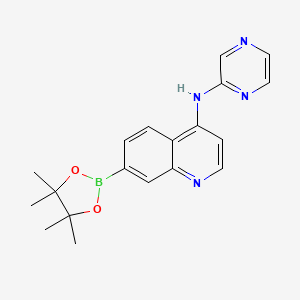
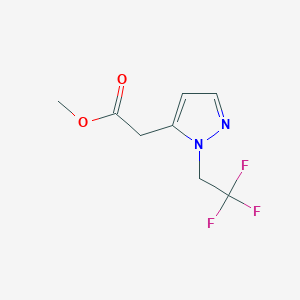

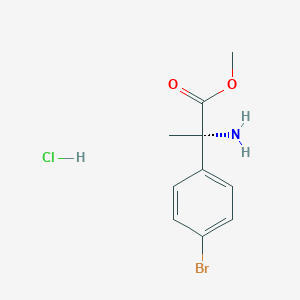

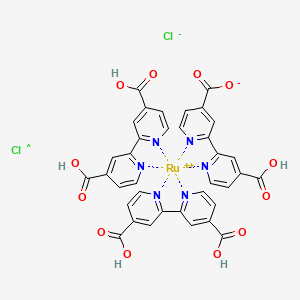

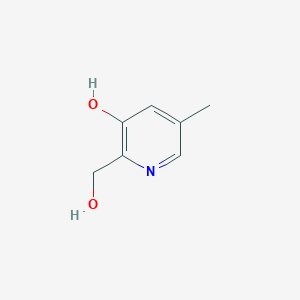
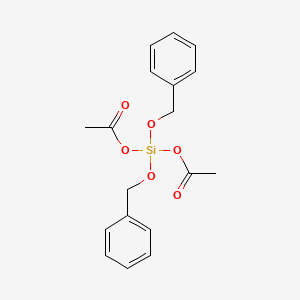
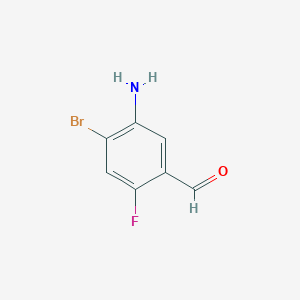
![1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione](/img/structure/B13130657.png)
